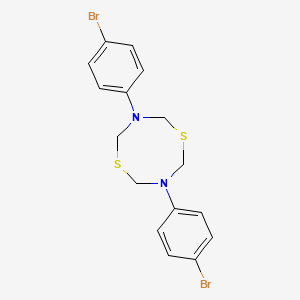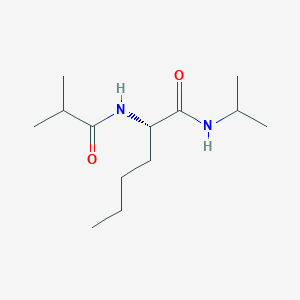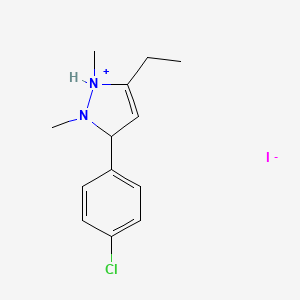
3-(4-Chlorophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide is a chemical compound that belongs to the class of pyrazolium salts This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group, an ethyl group, and two methyl groups The iodide ion serves as the counterion to balance the positive charge on the pyrazolium ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole intermediate. This intermediate is then methylated using methyl iodide to yield the final pyrazolium salt. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide or cyanide ions.
Oxidation: The pyrazole ring can be oxidized to form corresponding pyrazole oxides.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium cyanide, typically in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrazolium salts.
Oxidation: Products include pyrazole oxides.
Reduction: Products include hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of organic electronic materials and sensors.
Biological Studies: It is used as a probe to study enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-5-ethyl-1,2-dimethylpyrazole: Lacks the pyrazolium ion and has different reactivity and applications.
3-(4-Chlorophenyl)-5-methyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide: Similar structure but with a different alkyl group, leading to variations in chemical properties.
3-(4-Bromophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide:
Uniqueness
3-(4-Chlorophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the pyrazolium ion makes it particularly interesting for applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
61592-16-3 |
|---|---|
Molekularformel |
C13H18ClIN2 |
Molekulargewicht |
364.65 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-5-ethyl-1,2-dimethyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C13H17ClN2.HI/c1-4-12-9-13(16(3)15(12)2)10-5-7-11(14)8-6-10;/h5-9,13H,4H2,1-3H3;1H |
InChI-Schlüssel |
MUDVLFSGUREDIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(N([NH+]1C)C)C2=CC=C(C=C2)Cl.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


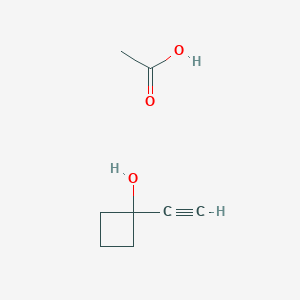
![2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)-](/img/structure/B14584699.png)
![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid](/img/structure/B14584702.png)
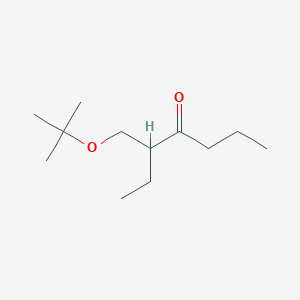

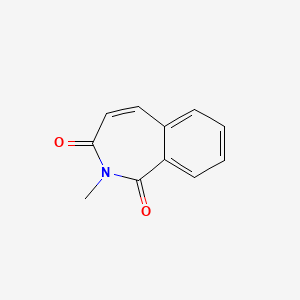
![2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14584727.png)

![1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14584761.png)
![1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine](/img/structure/B14584762.png)

